3-cyclopropyl-2-methoxybenzoic acid
Description
Properties
CAS No. |
2723403-79-8 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation with Bromomethylcyclopropane
Bromomethylcyclopropane is a critical reagent for introducing the cyclopropyl group. In a patented method, 3-hydroxy-4-methoxybenzaldehyde reacted with bromomethylcyclopropane in acetone at 60°C for 12 hours, yielding 3-cyclopropylmethoxy-4-methoxybenzaldehyde. However, this intermediate requires further oxidation to the carboxylic acid. Adjusting the stoichiometry of bromomethylcyclopropane to 1.2 equivalents minimized dimerization byproducts.
Oxidation of Aldehyde Intermediates to Carboxylic Acids
The oxidation of 3-cyclopropyl-2-methoxybenzaldehyde to the corresponding benzoic acid is a pivotal step. Hydrogen peroxide (H₂O₂) and peracetic acid are commonly employed oxidants:
| Oxidant | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 100°C, 12 hr | 85 | 98 |
| Peracetic acid | Ethyl acetate, 20°C, 24 hr | 92 | 99 |
| KMnO₄ | H₂O, 80°C, 6 hr | 68 | 95 |
Peracetic acid outperforms H₂O₂ in both yield and selectivity, particularly at lower temperatures, minimizing side reactions such as over-oxidation or epoxidation of the cyclopropane ring. Tetrabutylammonium bromide is often added as a phase-transfer catalyst to enhance reaction efficiency.
Purification and Stability Considerations
Recrystallization Techniques
Crude 3-cyclopropyl-2-methoxybenzoic acid is purified via recrystallization using solvent systems such as toluene/sherwood oil (3:1 v/v). This method reduces impurities like unreacted aldehyde or decarboxylated byproducts to below 0.5%. Column chromatography with silica gel and ethyl acetate/hexane (1:4) is reserved for highly contaminated batches, though it sacrifices yield (∼15% loss).
Stability Under Hydrolytic Conditions
The carboxylic acid group is prone to decarboxylation under basic conditions. HPLC studies of analogous compounds revealed that this compound derivatives are stable at neutral pH but degrade rapidly in 0.1N NaOH or HCl at 25°C. A proposed mechanism involves hydroxide attack at the C-2 position, leading to thioalkyl group ejection and decarboxylation. Stabilizing strategies include:
-
Storing the compound at 4°C in anhydrous dimethyl sulfoxide (DMSO).
-
Avoiding prolonged exposure to temperatures above 30°C during synthesis.
Comparative Analysis of Synthetic Routes
Three primary routes have been explored for this compound synthesis:
Route A: Direct Alkylation-Oxidation
Route B: Nitro Reduction Pathway
Route C: Malonate Ester Decarboxylation
-
Steps : Benzoyl chloride → malonate ester formation → decarboxylation → cyclopropanation.
-
Advantages : High purity (99%).
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
-
Cost of Bromomethylcyclopropane : At ∼$1,200/kg, reagent costs dominate. Alternatives like chloromethylcyclopropane are being investigated but exhibit lower reactivity.
-
Waste Management : Oxidation with peracetic acid generates acetic acid byproducts, necessitating neutralization and distillation.
-
Process Safety : Exothermic reactions during alkylation require jacketed reactors with precise temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Cyclopropyl-2-hydroxybenzoic acid.
Reduction: 3-Cyclopropyl-2-methoxybenzyl alcohol.
Substitution: 3-Cyclopropyl-2-(substituted)benzoic acid, depending on the substituent introduced.
Scientific Research Applications
3-Cyclopropyl-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
2-Methoxybenzoic Acid (No Cyclopropyl Group)
- Structure : Lacks the cyclopropyl group at position 3.
- Properties : Reduced lipophilicity (logP ~1.8 vs. ~2.5 for 3-cyclopropyl derivative) and higher aqueous solubility.
- Applications : Primarily used as an intermediate in dye synthesis and fragrances. The absence of cyclopropyl limits its utility in targeting sterically sensitive enzymes .
3-Cyclopropylbenzoic Acid (No Methoxy Group)
- Structure : Retains the cyclopropyl group but lacks the 2-methoxy substituent.
- Properties : Higher acidity (pKa ~3.0) due to the absence of the electron-donating methoxy group. Lower steric hindrance compared to the 2-methoxy analogue.
- Applications : Used in agrochemicals for its resistance to oxidative degradation .
3-Methyl-2-Methoxybenzoic Acid
- Structure : Methyl group replaces cyclopropyl at position 3.
- Properties : Reduced steric bulk (molecular volume ~150 ų vs. ~180 ų for cyclopropyl) and lower metabolic stability.
- Applications : Common in peptide mimetics but less effective in blocking cytochrome P450-mediated metabolism compared to cyclopropyl-containing analogues .
3-(3-Chloropropanoyl)-4-Methoxybenzoic Acid
- Structure: Contains a chloropropanoyl group at position 3 and methoxy at position 4.
- Properties : The electron-withdrawing chloroacyl group increases acidity (pKa ~2.8) and reactivity in nucleophilic substitutions.
- Applications : Serves as a precursor for metal-catalyzed C–H functionalization reactions due to its directing groups .
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-2-methoxybenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves chlorination of m-xylene derivatives followed by oxidation to introduce the carboxylic acid group . Cyclopropane ring installation may proceed via [2+1] cycloaddition using diazomethane derivatives or transition-metal-catalyzed cross-coupling. Key variables include temperature (optimized at 60–80°C for cyclopropanation) and solvent polarity (e.g., dichloromethane vs. DMF), which affect regioselectivity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product (>95% by LC-MS).
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers distinguish it from structural analogs?
- Methodological Answer :
- NMR : H NMR shows distinct signals for the cyclopropyl group (δ 0.8–1.2 ppm, multiplet) and methoxy protons (δ 3.8–4.0 ppm, singlet). Aromatic protons appear as a doublet (δ 7.2–7.5 ppm) due to substituent effects .
- LC-MS : Molecular ion [M-H]⁻ at m/z 220.1 confirms molecular weight. Fragmentation patterns (e.g., loss of CO₂ at m/z 176) differentiate it from methyl ester analogs .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are diagnostic .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24-hour intervals. Acidic conditions (pH < 3) may hydrolyze the cyclopropane ring, while alkaline conditions (pH > 10) can decarboxylate the benzoic acid moiety .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typically indicates robustness) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data for this compound in antimicrobial assays?
- Methodological Answer : Discrepancies may arise from:
- Bacterial Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC assays. The cyclopropyl group’s rigidity may enhance membrane penetration in Gram-positive bacteria .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) to improve aqueous solubility. Measure logP (predicted ~2.5) to correlate hydrophobicity with activity .
Q. How can computational modeling optimize the synthesis of this compound and predict its reactivity?
- Methodological Answer :
- DFT Calculations : Model transition states for cyclopropanation steps to identify energy barriers and ideal catalysts (e.g., Pd vs. Cu).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize intermediates .
- SAR Studies : Use QSAR models to predict substituent effects on bioactivity, guiding functionalization at the 3-position .
Q. What strategies resolve conflicting crystallography data on the spatial arrangement of the cyclopropyl moiety?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Compare data with computational predictions (e.g., Mercury software). Discrepancies in dihedral angles may arise from crystal packing forces .
- Variable-Temperature NMR : Probe dynamic behavior of the cyclopropane ring (e.g., ring puckering) to explain anisotropic electron density in XRD .
Environmental and Safety Considerations
Q. What are the ecological risks of this compound, and how can biodegradation studies address data gaps?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
